molecular formula C19H22N2O3 B2868311 2-Phenoxy-1-(4-(pyridin-2-yloxy)piperidin-1-yl)propan-1-one CAS No. 1428363-52-3

2-Phenoxy-1-(4-(pyridin-2-yloxy)piperidin-1-yl)propan-1-one

Cat. No.: B2868311
CAS No.: 1428363-52-3
M. Wt: 326.396
InChI Key: LXUAABFKCKIWMG-UHFFFAOYSA-N
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Description

2-Phenoxy-1-(4-(pyridin-2-yloxy)piperidin-1-yl)propan-1-one is a chemical compound with the molecular formula C19H22N2O3 and a molecular weight of 326.396 g/mol.

Preparation Methods

The synthesis of 2-Phenoxy-1-(4-(pyridin-2-yloxy)piperidin-1-yl)propan-1-one involves multiple steps. One common synthetic route includes the reaction of phenol with 1-bromo-3-chloropropane to form 2-phenoxypropane. This intermediate is then reacted with 4-(pyridin-2-yloxy)piperidine in the presence of a base to yield the final product. Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

2-Phenoxy-1-(4-(pyridin-2-yloxy)piperidin-1-yl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the phenoxy or pyridinyl groups, using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-Phenoxy-1-(4-(pyridin-2-yloxy)piperidin-1-yl)propan-1-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Phenoxy-1-(4-(pyridin-2-yloxy)piperidin-1-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to the desired biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

2-Phenoxy-1-(4-(pyridin-2-yloxy)piperidin-1-yl)propan-1-one can be compared with other similar compounds, such as:

    1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one: This compound also contains a piperidine and pyridine moiety but differs in its overall structure and biological activity.

    2-(Pyridin-2-yl) Pyrimidine Derivatives: These compounds share the pyridine ring but have different substituents and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-phenoxy-1-(4-pyridin-2-yloxypiperidin-1-yl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3/c1-15(23-16-7-3-2-4-8-16)19(22)21-13-10-17(11-14-21)24-18-9-5-6-12-20-18/h2-9,12,15,17H,10-11,13-14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXUAABFKCKIWMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCC(CC1)OC2=CC=CC=N2)OC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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